molecular formula C15H16N4O3 B5338633 1-{3-oxo-3-[3-(2-pyridinyl)-1-azetidinyl]propyl}-2,4(1H,3H)-pyrimidinedione

1-{3-oxo-3-[3-(2-pyridinyl)-1-azetidinyl]propyl}-2,4(1H,3H)-pyrimidinedione

Cat. No.: B5338633
M. Wt: 300.31 g/mol
InChI Key: AIZOOMRCORPTKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{3-oxo-3-[3-(2-pyridinyl)-1-azetidinyl]propyl}-2,4(1H,3H)-pyrimidinedione, also known as AZD-8055, is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR) kinase. This compound has been extensively studied for its potential use in cancer therapy and has shown promising results in preclinical studies.

Mechanism of Action

1-{3-oxo-3-[3-(2-pyridinyl)-1-azetidinyl]propyl}-2,4(1H,3H)-pyrimidinedione inhibits mTOR kinase activity by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating downstream targets involved in cell growth and proliferation, leading to decreased cell growth and increased cell death.
Biochemical and physiological effects:
In addition to its effects on cancer cells, this compound has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This could potentially be useful in the treatment of diseases such as age-related macular degeneration and diabetic retinopathy.

Advantages and Limitations for Lab Experiments

One advantage of using 1-{3-oxo-3-[3-(2-pyridinyl)-1-azetidinyl]propyl}-2,4(1H,3H)-pyrimidinedione in lab experiments is its potency and selectivity for mTOR kinase. This allows for more precise targeting of the mTOR pathway and reduces the likelihood of off-target effects. However, one limitation is that this compound has poor solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 1-{3-oxo-3-[3-(2-pyridinyl)-1-azetidinyl]propyl}-2,4(1H,3H)-pyrimidinedione. One area of interest is in combination therapy with other cancer drugs. For example, this compound has been shown to enhance the efficacy of the chemotherapy drug docetaxel in prostate cancer cells. Another area of interest is in the development of more potent and selective mTOR inhibitors, which could potentially lead to improved cancer therapies. Finally, there is also interest in exploring the use of this compound in other diseases beyond cancer, such as neurodegenerative disorders.

Synthesis Methods

1-{3-oxo-3-[3-(2-pyridinyl)-1-azetidinyl]propyl}-2,4(1H,3H)-pyrimidinedione can be synthesized using a multi-step process involving the reaction of various chemical intermediates. The most commonly used method involves the reaction of 3-(2-pyridinyl)-1-azetidinone with 3-bromopropionyl chloride to form 3-[3-(2-pyridinyl)-1-azetidinyl]propionyl chloride. This intermediate is then reacted with 2,4-dioxo-1,3-pyrimidine to yield the final product, this compound.

Scientific Research Applications

1-{3-oxo-3-[3-(2-pyridinyl)-1-azetidinyl]propyl}-2,4(1H,3H)-pyrimidinedione has been extensively studied for its potential use in cancer therapy. The mTOR pathway is known to play a critical role in cell growth and proliferation, and its dysregulation has been implicated in the development and progression of many types of cancer. This compound has been shown to inhibit mTOR activity in cancer cells, leading to decreased cell proliferation and increased cell death.

Properties

IUPAC Name

1-[3-oxo-3-(3-pyridin-2-ylazetidin-1-yl)propyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c20-13-4-7-18(15(22)17-13)8-5-14(21)19-9-11(10-19)12-3-1-2-6-16-12/h1-4,6-7,11H,5,8-10H2,(H,17,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZOOMRCORPTKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCN2C=CC(=O)NC2=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.